2-Isooleanolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isooleanolic acid is a pentacyclic triterpenoid compound that is widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects. This compound has garnered significant attention from the scientific community due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Isooleanolic acid can be synthesized through various chemical routes. One common method involves the oxidation of oleanolic acid, another pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often extracted from plant sources. The extraction process involves the use of organic solvents like ethanol or methanol to isolate the compound from plant material. The crude extract is then purified through crystallization or chromatography techniques to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isooleanolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2-Isooleanolic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound has shown promise in the treatment of diseases such as cancer, diabetes, and liver disorders.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities
Wirkmechanismus
The mechanism of action of 2-isooleanolic acid involves multiple molecular targets and pathways. It has been shown to interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects. Key pathways involved include:
MAPK Signaling Pathway: This pathway is crucial for cell proliferation and survival.
PI3K-Akt Signaling Pathway: This pathway plays a significant role in regulating cell growth and metabolism.
TNF Signaling Pathway: This pathway is involved in inflammation and immune responses
Vergleich Mit ähnlichen Verbindungen
2-Isooleanolic acid is structurally similar to other pentacyclic triterpenoids such as oleanolic acid and ursolic acid. it has unique properties that distinguish it from these compounds:
Oleanolic Acid: While both compounds share similar biological activities, this compound has been found to have distinct effects on certain cellular pathways.
Ursolic Acid: This compound is another pentacyclic triterpenoid with similar therapeutic potential, but this compound may offer advantages in specific applications due to its unique chemical structure .
Eigenschaften
Molekularformel |
C30H48O3 |
---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(4aS,6aR,6aS,6bR,8aS,11R,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21+,22+,23-,27+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
UODITNOILLXLOO-VGWDZYRESA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H](CC3(C)C)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.